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2-(Piperidin-4-yloxy)thiazole hydrochloride Documentation Hub

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  • Product: 2-(Piperidin-4-yloxy)thiazole hydrochloride
  • CAS: 1185314-68-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(Piperidin-4-yloxy)thiazole hydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Piperidin-4-yloxy)thiazole Hydrochloride Introduction In the landscape of medicinal chemistry, the piperidine-thiazole scaffold represents a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Piperidin-4-yloxy)thiazole Hydrochloride

Introduction

In the landscape of medicinal chemistry, the piperidine-thiazole scaffold represents a privileged structure, appearing in a multitude of compounds under investigation for various therapeutic targets. The specific molecule, 2-(Piperidin-4-yloxy)thiazole hydrochloride, combines a basic piperidine ring, an aromatic thiazole system, and an ether linkage, bestowing upon it a unique set of chemical characteristics. As a hydrochloride salt, its properties are tailored for improved handling and aqueous solubility, critical aspects in early-stage drug development.

This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. For drug development professionals, understanding these core properties is not a mere academic exercise; it is fundamental to predicting a molecule's behavior in biological systems and is a prerequisite for successful formulation and clinical translation.[1][2] Properties such as solubility, pKa, stability, and lipophilicity govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, directly influencing its efficacy and safety.[3][4][5] This document serves as a technical manual, detailing not only the requisite experimental protocols but also the scientific rationale that underpins each methodological choice, empowering researchers to generate robust and reliable data for this promising chemical entity.

Known Compound Information:

  • Chemical Name: 2-(Piperidin-4-yloxy)thiazole hydrochloride

  • Synonyms: 4-(Thiazol-2-yloxy)-piperidine hydrochloride[6]

  • CAS Number: 1185314-68-4[6]

  • Molecular Formula: C₈H₁₃ClN₂OS[6]

  • Molecular Weight: 220.72 g/mol [6]

Molecular Structure and Physicochemical Implications

The structure of 2-(Piperidin-4-yloxy)thiazole hydrochloride is foundational to its chemical behavior. The key features are the protonated piperidine nitrogen, which imparts aqueous solubility, the ether linkage, which can influence metabolic stability, and the thiazole ring, a bioisostere often used in medicinal chemistry.

Caption: Structure of 2-(Piperidin-4-yloxy)thiazole hydrochloride.

Core Physicochemical Properties: Protocols and Rationale

Melting Point Determination
  • Significance in Drug Development: The melting point is a critical indicator of purity and is essential for material identification. A sharp melting range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of this range. This parameter also influences solubility and dissolution rates.

  • Experimental Protocol (Capillary Method):

    • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator for 24 hours to remove any residual solvent.[7][8]

    • Loading: Load the powdered sample into a glass capillary tube to a packed height of 2-3 mm.[7][8] Tap the tube gently on a hard surface to ensure tight packing.[8][9]

    • Initial Rapid Determination: Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat rapidly to obtain an approximate melting range. This saves time in subsequent, more precise measurements.

    • Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 5-10°C below the approximate melting point found in the previous step.[7]

    • Slow Heating: Decrease the heating rate to 1-2°C per minute.[7] A slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.[8]

    • Recording: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[7] The result is reported as a range.

    • Replicates: Repeat the precise determination at least twice to ensure reproducibility. Consistent values validate the result.

  • Causality and Rationale: The slow heating rate near the melting point allows the heat to be transferred uniformly, ensuring that the temperature reading accurately reflects the point at which the crystal lattice breaks down. Impurities disrupt this lattice, requiring less energy (a lower temperature) to melt over a wider range, making this a robust method for purity assessment.

Aqueous Solubility
  • Significance in Drug Development: Aqueous solubility is a master variable that directly impacts drug absorption and bioavailability. Poor solubility is a major hurdle in drug development, leading to formulation challenges and inadequate systemic exposure.[1] For an ionizable compound like this one, pH-dependent solubility is particularly important.

  • Experimental Protocol (Equilibrium Shake-Flask Method):

    • Media Preparation: Prepare relevant aqueous media, such as deionized water, 0.1 N HCl (simulating gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (simulating intestinal/blood pH).

    • Sample Addition: Add an excess amount of the compound to a known volume of each medium in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[10]

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particulates, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Standard Curve: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the samples.

  • Causality and Rationale: The shake-flask method is considered the gold standard because it measures thermodynamic equilibrium solubility.[10] Using an excess of solid ensures that the solution is truly saturated. Temperature control is critical as solubility is temperature-dependent.[10] Assessing solubility at different pH values is vital for a basic compound, which is expected to be highly soluble at low pH (as the protonated cation) and less soluble at higher pH values where the neutral free base begins to precipitate.

Caption: Workflow for Forced Degradation Studies.

  • Experimental Protocols:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat (e.g., at 60-80°C) for a defined period. The ether linkage may be susceptible to acid-catalyzed hydrolysis. [11] 2. Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat. The thiazole ring or other functionalities could be susceptible.

    • Oxidative Degradation: Treat a solution of the compound with dilute hydrogen peroxide (e.g., 3%) at room temperature. The sulfur atom in the thiazole ring is a potential site for oxidation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period to assess solid-state thermal stability. [11] 5. Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp simulating sunlight, with UV and visible outputs) to assess photosensitivity.

    • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products formed. [11][12]

Summary of Physicochemical Properties

The following table should be used to consolidate the experimental data generated for 2-(Piperidin-4-yloxy)thiazole hydrochloride, providing a clear and concise summary for drug development decision-making.

PropertyMethodConditionsResult
Appearance Visual InspectionSolid, at room temperature
Melting Point Capillary Method1°C/min ramp rate
Solubility Shake-FlaskDeionized Water, 25°C
0.1 N HCl, 37°C
PBS (pH 7.4), 37°C
pKa Potentiometric Titration25°C
Stability Forced Degradation (HPLC)0.1 N HCl, 80°C, 24h% Degradation
0.1 N NaOH, 80°C, 24h% Degradation
3% H₂O₂, RT, 24h% Degradation

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Accelerated stability and forced degrad
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Melting point determin
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers in Chemistry.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).
  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
  • Development of Methods for the Determin
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Melting Point Determin
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • 4-(Thiazol-2-yloxy)-piperidine hydrochloride, 98+%. (n.d.). BLD Pharm.
  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (2019, January 29).
  • 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024, May 14). Springer.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Solubilization of 2-(Piperidin-4-yloxy)thiazole Hydrochloride for Cell-Based Assays

Abstract This document provides a detailed guide for the effective solubilization of 2-(Piperidin-4-yloxy)thiazole hydrochloride (CAS No. 1185314-68-4) for use in cell culture applications.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the effective solubilization of 2-(Piperidin-4-yloxy)thiazole hydrochloride (CAS No. 1185314-68-4) for use in cell culture applications. Thiazole-containing small molecules are a significant class of compounds investigated for a wide range of biological activities, including antitumor and FAAH inhibitory properties.[1][2][3] Accurate and reproducible in vitro data are critically dependent on the proper preparation of test compound solutions. This guide outlines best practices, from initial solvent selection to the preparation of sterile stock and working solutions, and includes troubleshooting advice to prevent common pitfalls such as precipitation and solvent-induced cytotoxicity.

Compound Profile and Physicochemical Considerations

Understanding the fundamental properties of 2-(Piperidin-4-yloxy)thiazole hydrochloride is the first step toward developing a robust dissolution protocol.

PropertyDataSource
Chemical Name 2-(Piperidin-4-yloxy)thiazole hydrochloride[4]
Synonyms 4-(Thiazol-2-yloxy)-piperidine hydrochloride[4]
CAS Number 1185314-68-4[4]
Molecular Formula C₈H₁₃ClN₂OS[4]
Molecular Weight 220.72 g/mol [4]
Physical Form Solid
Storage Store sealed in a dry environment at 2-8°C[5]

Expert Insight: The compound is supplied as a hydrochloride (HCl) salt. This salt form is intentionally created to increase the hydrophilicity and potential aqueous solubility of the parent molecule.[4] Therefore, initial dissolution attempts should prioritize aqueous-based vehicles before resorting to organic co-solvents.

The Critical Role of the Vehicle in Cell-Based Assays

The solvent used to dissolve a compound, known as the vehicle, becomes an integral part of the cell's environment. An inappropriate choice can lead to misleading results due to poor compound solubility, direct cytotoxicity, or unintended biological effects.

Solvent Selection Logic: The primary goal is to achieve complete dissolution of the compound while ensuring the final concentration of the solvent in the cell culture medium is non-toxic and does not interfere with the assay.

start Start: Receive Compound Powder is_salt Is the compound a salt (e.g., hydrochloride)? start->is_salt try_aqueous Protocol 1: Attempt Direct Aqueous Dissolution (Sterile PBS or Serum-Free Medium) is_salt->try_aqueous  Yes try_dmso Protocol 2: Attempt Co-Solvent Dissolution (100% DMSO) is_salt->try_dmso  No aqueous_success Success: Soluble at desired stock concentration try_aqueous->aqueous_success Soluble try_aqueous->try_dmso Insoluble dmso_success Success: Soluble at high stock concentration try_dmso->dmso_success Soluble troubleshoot Failure: Consult Advanced Solubilization Guide (e.g., alternative solvents, excipients) try_dmso->troubleshoot Insoluble

Caption: Solvent selection decision tree.

Common Solvents for Cell Culture:

Solvent VehicleRecommended Final Conc.AdvantagesDisadvantages & Considerations
Sterile ddH₂O or PBS N/ABiologically inert; ideal for highly soluble compounds.Many organic small molecules have poor aqueous solubility.
Dimethyl Sulfoxide (DMSO) < 0.5% (v/v) , ideally ≤ 0.1%Excellent solubilizing power for many non-polar compounds; bactericidal.[6]Can induce cell stress, differentiation, or toxicity at higher concentrations.[7][8] Always required a matched vehicle control.
Ethanol (EtOH) < 0.5% (v/v) Good solubilizing power; can be less harsh than DMSO for certain cell types.[7]Can affect membrane proteins and cellular metabolism; potential for evaporation.[9]

Recommended Dissolution Protocols

Safety Precaution: Always handle unknown chemical compounds in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Direct Aqueous Dissolution (Preferred Method)

Rationale: As a hydrochloride salt, the compound has enhanced potential for solubility in aqueous solutions.[4] This method avoids the confounding effects of organic solvents.

Materials:

  • 2-(Piperidin-4-yloxy)thiazole hydrochloride powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation: Before opening, centrifuge the vial to ensure all powder is at the bottom.

  • Weighing: Aseptically weigh the desired amount of powder and transfer it to a sterile tube. For small quantities, it is often best to dissolve the entire contents of the vial.[10]

  • Initial Solubilization: Add a precise volume of sterile PBS or water to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If insolubility persists, sonicate in a water bath for 5-10 minutes or gently warm at 37°C for 10-15 minutes.[10]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no particulates are visible.

  • Sterilization: Pass the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step to ensure sterility of the stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light.

Protocol 2: Co-Solvent Dissolution with DMSO (Alternative Method)

Rationale: If aqueous solubility is insufficient for the desired stock concentration, a high-purity organic solvent like DMSO is the standard alternative.

Materials:

  • 2-(Piperidin-4-yloxy)thiazole hydrochloride powder

  • 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation: Centrifuge the vial to collect all powder at the bottom.

  • Solubilization in DMSO: Add the appropriate volume of 100% DMSO to the vial to create a high-concentration primary stock solution (e.g., 20-50 mM).

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid this process.[9]

  • Storage: The DMSO stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.

  • Preparing Working Solutions (Critical Step):

    • Perform serial dilutions of the DMSO stock into your complete cell culture medium.

    • Crucially, ensure the final concentration of DMSO in the medium applied to cells is below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity. [6][11][12]

    • Best Practice: To avoid precipitation, perform dilutions in a stepwise manner rather than a single large dilution.[12] For very hydrophobic compounds, a three-step method involving pre-warming and dilution in serum before the final dilution in media can also be effective.[13]

Experimental Workflow and Quality Control

A self-validating protocol requires rigorous controls. The most important is the vehicle control, which ensures that any observed cellular effect is due to the compound, not the solvent.

Caption: Experimental workflow for cell-based assays.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in aqueous buffer. The compound's intrinsic solubility in water is below the desired concentration, even as an HCl salt.Move to Protocol 2 and use an organic co-solvent like DMSO.
Precipitate forms when diluting DMSO stock into medium. "Hydrophobic effect" or "salting out"; the compound is crashing out of solution as the solvent polarity changes drastically.[13]Use a stepwise dilution method.[12] Gently warm the medium to 37°C before adding the stock. Vortex immediately after dilution. Consider a three-step protocol involving fetal bovine serum.[13]
High background toxicity in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.Reduce the final solvent concentration to ≤ 0.1%. Test the tolerance of your cell line with a solvent toxicity curve (0.01% to 1.0%).
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution are causing compound degradation.[6] Adsorption of the compound to plasticware.Always aliquot stock solutions for single use. To mitigate adsorption, consider using low-adhesion polypropylene tubes or silanized glassware.[14]

Conclusion

The successful use of 2-(Piperidin-4-yloxy)thiazole hydrochloride in cell culture hinges on a methodologically sound dissolution and dilution strategy. By prioritizing direct aqueous solubilization due to its hydrochloride salt form and resorting to a controlled co-solvent method only when necessary, researchers can minimize experimental artifacts. The implementation of rigorous vehicle controls is non-negotiable for generating reliable, interpretable data. This guide provides the foundational protocols and rationale to empower scientists to confidently incorporate this compound into their in vitro research programs.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (Biotecnologia) - [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (ResearchGate) - [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (PMC, Springer) - [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (Avicenna Journal of Medical Biotechnology) - [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (MDPI) - [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (PMC, NIH) - [Link]

  • How do you dissolve chemicals in the culture medium? (ResearchGate) - [Link]

  • SMALL MOLECULES. (Captivate Bio) - [Link]

  • 4-(Thiazol-2-yloxy)-piperidine hydrochloride, 98+%. (LookChem) - [Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (TÜBİTAK Academic Journals) - [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (PMC, NIH) - [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (ResearchGate) - [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (PMC, Wiley) - [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (Arabian Journal of Chemistry) - [Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (ResearchGate) - [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 2-(Piperidin-4-yloxy)thiazole Hydrochloride

Abstract & Scope This application note details the optimized synthetic route for 2-(piperidin-4-yloxy)thiazole hydrochloride , a critical fragment in medicinal chemistry often utilized in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic route for 2-(piperidin-4-yloxy)thiazole hydrochloride , a critical fragment in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., CDK, BTK targets). The protocol employs a convergent two-step strategy: a nucleophilic aromatic substitution (SNAr) to establish the ether linkage, followed by a chemoselective acid-mediated deprotection to yield the hydrochloride salt.

This guide prioritizes process safety , scalability , and purification efficiency , avoiding column chromatography in the final step to ensure high-throughput compatibility.

Retrosynthetic Analysis & Strategy

The structural integrity of the thiazole ring and the basicity of the piperidine nitrogen dictate the synthetic strategy. Direct coupling of unprotected piperidine is chemically forbidden due to competing N-arylation.

Strategic Logic:

  • Disconnection: The C(thiazole)–O(ether) bond is the logical disconnection point.

  • Forward Synthesis:

    • Step 1 (SNAr): Utilization of N-Boc-4-hydroxypiperidine as the nucleophile. The tert-butoxycarbonyl (Boc) group masks the amine, forcing O-arylation. 2-Bromothiazole is selected as the electrophile; while 2-chlorothiazole is cheaper, the bromide offers a superior balance of reactivity and stability for this specific transformation.

    • Step 2 (Deprotection): Anhydrous HCl in dioxane is chosen over TFA. This choice combines deprotection and salt formation into a single operation, allowing the product to be isolated via simple filtration.

Retrosynthesis Target Target: 2-(Piperidin-4-yloxy)thiazole HCl Inter Intermediate: tert-Butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate Target->Inter HCl Deprotection SM1 SM 1: N-Boc-4-hydroxypiperidine Inter->SM1 C-O Disconnection SM2 SM 2: 2-Bromothiazole Inter->SM2 S_NAr

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocols

Stage 1: SNAr Coupling

Objective: Synthesis of tert-butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate.

Reaction Overview:

Component Role Equiv. MW ( g/mol )
N-Boc-4-hydroxypiperidine Nucleophile 1.0 201.26
2-Bromothiazole Electrophile 1.2 164.02
Sodium Hydride (60% in oil) Base 1.5 24.00

| DMF (Anhydrous) | Solvent | - | - |

Detailed Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Activation (0°C): Charge NaH (1.5 eq) into the flask. Add anhydrous DMF (5 mL/g of substrate) and cool to 0°C in an ice bath.

  • Nucleophile Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in minimal DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Critical Control: Gas evolution (H2) will be vigorous. Maintain internal temperature < 10°C.

    • Aging: Stir at 0°C for 30 minutes to ensure complete alkoxide formation (solution typically turns slightly yellow/clear).

  • Coupling: Add 2-Bromothiazole (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the reaction to 60°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears at Rf ~0.5, distinct from the starting alcohol (lower Rf).

  • Workup:

    • Cool to room temperature.

    • Quench: Carefully add saturated aqueous NH4Cl (exothermic).

    • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield a white to pale yellow solid.

Stage 2: Deprotection & Salt Formation

Objective: Synthesis of 2-(piperidin-4-yloxy)thiazole hydrochloride.

Reaction Overview:

Component Role Equiv. Conditions
Boc-Intermediate Substrate 1.0 Dissolved in Dioxane
4M HCl in Dioxane Reagent 5.0 Anhydrous

| Diethyl Ether | Anti-solvent | - | For precipitation |

Detailed Protocol:

  • Dissolution: Dissolve the purified Boc-intermediate (from Stage 1) in 1,4-dioxane (3 mL/g) in a round-bottom flask.

  • Acidification: Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

    • Observation: A white precipitate should begin to form within 15–30 minutes.

  • Completion: Stir at room temperature for 2–4 hours.

    • Validation: LCMS should show mass [M+H]+ = 185.1 (free base mass) and complete loss of the Boc-protected mass (+100).

  • Isolation (Filtration):

    • Dilute the suspension with excess diethyl ether (approx. 2x reaction volume) to maximize precipitation.

    • Filter the solid through a sintered glass funnel.

    • Wash: Wash the filter cake with fresh diethyl ether (3x) to remove non-polar impurities and residual HCl.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace dioxane.

    • Final Product: White hygroscopic solid.

Process Workflow & Logic

Workflow Start Start: N-Boc-4-hydroxypiperidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Step 2: S_NAr Coupling (2-Bromothiazole, 60°C) Step1->Step2 Alkoxide formed Check1 QC Check: TLC/LCMS (SM Disappearance) Step2->Check1 Check1->Step2 Incomplete (Add time/heat) Workup1 Workup: EtOAc Extr. + Silica Purification Check1->Workup1 Pass Step3 Step 3: Deprotection (4M HCl/Dioxane, RT) Workup1->Step3 Precip Precipitation with Et2O Step3->Precip Final Final: Filtration & Vacuum Dry Precip->Final

Figure 2: Operational workflow emphasizing the critical quality control (QC) checkpoint between coupling and deprotection.

Troubleshooting & Optimization (Self-Validating Systems)

Moisture Sensitivity (Stage 1)
  • Issue: Low yield in Stage 1 or recovery of starting material.

  • Root Cause: NaH is deactivated by moisture in the solvent or atmosphere, preventing alkoxide formation.

  • Validation: If the reaction does not bubble vigorously upon adding the alcohol to NaH, the system is likely wet.

  • Correction: Use fresh anhydrous DMF (water content < 50 ppm) and maintain a strict N2 atmosphere.

Regioselectivity[1]
  • Issue: Formation of N-arylated byproducts (rare with Boc-protection but possible if impure).

  • Validation: 1H NMR of the intermediate. The proton at the 4-position of piperidine (attached to oxygen) should shift downfield (~5.0–5.2 ppm) upon ether formation.

  • Correction: Ensure the starting material is high-purity N-Boc-4-hydroxypiperidine (free of 4-hydroxypiperidine).

Hygroscopicity (Stage 2)
  • Issue: The final HCl salt becomes a sticky gum rather than a powder.

  • Root Cause: Absorption of atmospheric moisture.

  • Correction: Perform the filtration rapidly under a blanket of nitrogen. Store the final compound in a desiccator. If the gum forms, triturate with acetonitrile or acetone to induce crystallization.

Safety Information

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. quench excess NaH with solid NH4Cl or ethyl acetate before adding water.

  • 2-Bromothiazole: Irritant.[1] Avoid inhalation.

  • HCl/Dioxane: Corrosive and fuming. Use only in a well-ventilated fume hood.

References

  • SNAr Mechanism on Thiazoles

    • Mechanism Overview: Nucleophilic Aromatic Substitution (SNAr)
    • Source: (General Mechanism Verification).

  • Boc Deprotection Standards

    • Protocol: "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001.[2][3]

    • Source:

  • Reagent Data (N-Boc-4-hydroxypiperidine)

    • Properties: Key intermedi
    • Source:

  • Similar Thiazole Ether Synthesis (Analogous Chemistry)

    • Context: Synthesis of 2-alkoxythiazoles via displacement of 2-halothiazoles.
    • Source: (Methodology validation).

Sources

Method

Application Note: Functional Characterization of 2-(Piperidin-4-yloxy)thiazole Derivatives Targeting GPR119

Introduction & Mechanistic Rationale The structural motif 2-(piperidin-4-yloxy)thiazole represents a privileged pharmacophore in metabolic drug discovery, most notably as a core scaffold for GPR119 agonists . GPR119 is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The structural motif 2-(piperidin-4-yloxy)thiazole represents a privileged pharmacophore in metabolic drug discovery, most notably as a core scaffold for GPR119 agonists . GPR119 is a Gngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


s-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic 

-cells and intestinal L-cells.[1] Its activation triggers a dual therapeutic effect: glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1 (Glucagon-Like Peptide-1).[1]

Evaluating the efficacy of 2-(piperidin-4-yloxy)thiazole hydrochloride requires a biphasic screening strategy:

  • Primary Screening: Quantifying proximal signaling (cAMP accumulation) to verify target engagement and potency.

  • Phenotypic Validation: Measuring downstream physiological output (GLP-1 secretion) in enteroendocrine models.

This guide details the protocols for validating this compound class, emphasizing the transition from biochemical affinity to functional physiological efficacy.

Mechanistic Pathway

The efficacy of the piperidinyl-thiazole scaffold relies on its ability to stabilize the active conformation of GPR119, leading to adenylate cyclase (AC) activation.

GPR119_Pathway Compound 2-(Piperidin-4-yloxy)thiazole (Ligand) Receptor GPR119 (GPCR) Compound->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Epac Epac2 cAMP->Epac Secretion GLP-1 / Insulin Secretion PKA->Secretion Exocytosis Epac->Secretion

Figure 1: Signal transduction pathway for GPR119 agonists. The compound triggers cAMP production, driving incretin secretion.[1]

Primary Assay: HTRF cAMP Accumulation

Objective: Determine the EC


 of 2-(piperidin-4-yloxy)thiazole hydrochloride by measuring intracellular cAMP levels.
Rationale:  HTRF (Homogeneous Time-Resolved Fluorescence) is preferred over ELISA for this scaffold due to its "mix-and-read" format, which minimizes washing steps that can dislodge loosely adherent HEK293 or CHO cells often used for GPCR overexpression.
Materials
  • Cell Line: CHO-K1 stably expressing human GPR119 (CHO-hGPR119).

  • Compound: 2-(Piperidin-4-yloxy)thiazole hydrochloride (dissolved in 100% DMSO to 10 mM stock).

  • Reagents: Cisbio HTRF cAMP Gs Dynamic Kit (or equivalent PerkinElmer LANCE Ultra).

  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

Experimental Protocol
  • Cell Preparation:

    • Harvest CHO-hGPR119 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Resuspend in Stimulation Buffer at

      
       cells/mL.
      
    • Dispense 5 µL/well into a white, low-volume 384-well plate (1,000 cells/well).

  • Compound Treatment:

    • Prepare a 2x serial dilution of the test compound in Stimulation Buffer (Range: 1 nM to 10 µM).

    • Add 5 µL of compound solution to the cells.

    • Controls:

      • Min Signal (Basal): DMSO vehicle only.

      • Max Signal: 10 µM Forskolin (direct AC activator).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

Data Analysis

Calculate the HTRF Ratio:



Note: This is a competitive assay. Higher cAMP levels result in a lower  HTRF signal. Invert the data or use a standard curve to interpolate cAMP concentrations before plotting the sigmoidal dose-response curve.

Secondary Assay: GLP-1 Secretion (Phenotypic)

Objective: Validate that the cAMP signal translates to physiological hormone secretion. Rationale: While CHO cells prove receptor binding, they lack the secretory machinery of enteroendocrine cells. We use NCI-H716 cells, a human cecal adenocarcinoma line that naturally expresses GPR119 and secretes GLP-1.

Materials
  • Cell Line: NCI-H716 (ATCC CCL-251).

  • Coating: Matrigel or Poly-D-Lysine (NCI-H716 are suspension cells but must adhere for secretion assays).

  • Assay Buffer: KRB (Krebs-Ringer Buffer) + 0.2% BSA + DPP-IV inhibitor (to protect GLP-1).

Experimental Protocol
  • Seeding:

    • Coat 96-well plates with Matrigel (1:100 dilution).

    • Seed NCI-H716 cells at

      
       cells/well.
      
    • Differentiate for 48 hours (optional: add high-glucose DMEM to enhance vesicle formation).

  • Starvation:

    • Wash cells 2x with KRB (glucose-free).

    • Incubate in KRB for 1 hour to normalize basal secretion.

  • Stimulation:

    • Treat cells with 2-(Piperidin-4-yloxy)thiazole hydrochloride (10 µM) in KRB containing 2.5 mM glucose.

    • Incubate for 2 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge plate at 1,000 rpm for 3 minutes to pellet any detached cells.

    • Collect 100 µL of supernatant.

  • Quantification:

    • Analyze GLP-1 levels using an Active GLP-1 ELISA kit or HTRF sandwich assay.

Experimental Workflow & Quality Control

To ensure data trustworthiness, the workflow must include specific checkpoints for compound solubility and cell health, as the hydrochloride salt may alter pH in high concentrations.

Assay_Workflow cluster_cAMP cAMP Assay (CHO-GPR119) cluster_GLP1 Secretion Assay (NCI-H716) Stock Compound Stock (10mM in DMSO) QC_Sol Solubility Check (Nephelometry) Stock->QC_Sol Dilution Serial Dilution (Assay Buffer) QC_Sol->Dilution Pass Cells_CHO Cell Seeding (Suspension) Dilution->Cells_CHO Cells_NCI Differentiation (Matrigel) Dilution->Cells_NCI Lysis Lysis & Detection (HTRF) Cells_CHO->Lysis Analysis Data Analysis (EC50 / Z-Factor) Lysis->Analysis ELISA Supernatant Analysis Cells_NCI->ELISA ELISA->Analysis

Figure 2: Integrated screening workflow including solubility QC and parallel functional assays.

Expected Results & Troubleshooting
ParameterExpected ValueTroubleshooting (If Deviation Occurs)
Z-Factor (cAMP) > 0.6Check cell viability; optimize cell density; fresh reagents.
Basal Signal Low (High HTRF ratio)Ensure PDE inhibitor (IBMX) is present; reduce cell number.
EC

Potency
10 nM - 500 nMVerify compound purity; check DMSO tolerance of cells (<1%).
GLP-1 Fold Change > 2.0x over vehicleEnsure NCI-H716 differentiation on Matrigel; use DPP-IV inhibitor.

References

  • Jones, R. M., et al. (2009).[2] GPR119 agonists for the treatment of type 2 diabetes.[1][3][2][4] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry, 51(17), 5172-5175. Link

  • Cisbio Bioassays. (2025). HTRF cAMP Gs Dynamic Kit Protocol. Link

  • Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism, 8(6), 532-539. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Piperidin-4-yloxy)thiazole hydrochloride

Product Code: Generic Reference | CAS: 1185314-68-4 (Isomer/Analog Reference) Chemical Formula: C₈H₁₂N₂OS · HCl Molecular Weight: 220.72 g/mol (Salt)[1] Executive Summary Inconsistent experimental results with 2-(Piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: Generic Reference | CAS: 1185314-68-4 (Isomer/Analog Reference) Chemical Formula: C₈H₁₂N₂OS · HCl Molecular Weight: 220.72 g/mol (Salt)[1]

Executive Summary

Inconsistent experimental results with 2-(Piperidin-4-yloxy)thiazole hydrochloride typically stem from three distinct physicochemical mechanisms: hygroscopic water uptake altering stoichiometry, catalyst poisoning by the thiazole sulfur during cross-couplings, and pH-dependent NMR shifts leading to false degradation flags. This guide provides root-cause analysis and validated protocols to resolve these issues.

Module 1: Stoichiometry & Material Handling

Symptom: Inconsistent reaction yields, "wet" appearance of solid, or lower-than-expected biological potency.

Root Cause: Hygroscopicity & Stoichiometric Drift

As a secondary amine hydrochloride, this compound is significantly hygroscopic. The piperidinium salt lattice readily absorbs atmospheric moisture, forming non-stoichiometric hydrates. If you weigh 220.7 mg believing it is 1.0 mmol, you may actually be adding only 0.8 mmol of active compound and 0.2 mmol of water. This excess water can also quench sensitive reagents (e.g., acid chlorides, isocyanates).

Troubleshooting Protocol: Moisture Removal & Handling

Do not rely on vacuum drying alone, as water can be tightly bound in the crystal lattice. Use Azeotropic Distillation for critical applications.

Step-by-Step Drying Protocol:

  • Dissolution: Dissolve the "wet" salt in a minimal amount of Methanol (MeOH) to ensure homogeneity.

  • Chase Solvent: Add 10 volumes of Toluene .

  • Evaporation: Concentrate on a rotary evaporator. The MeOH/Toluene/Water azeotrope will carry off the moisture.

  • Repetition: Repeat the Toluene addition and evaporation 2x.

  • Final Dry: Place under high vacuum (<1 mbar) for 4 hours at 40°C.

  • Storage: Store under Argon/Nitrogen in a desiccator.

DryingProtocol Start Start: Hygroscopic Salt Step1 Dissolve in MeOH Start->Step1 Step2 Add Toluene (10x) Step1->Step2 Step3 Rotovap (Azeotrope) Step2->Step3 Removes H2O Check Is Solid Dry? Step3->Check Check->Step2 No (Repeat) Finish Store under Argon Check->Finish Yes

Figure 1: Azeotropic drying workflow to restore stoichiometric accuracy.

Module 2: Reaction Engineering (Synthesis)

Symptom: Stalled Buchwald-Hartwig couplings or low yields in nucleophilic substitutions (SNAr).

Issue A: Catalyst Poisoning (Pd/Cu)

The thiazole ring contains a sulfur atom and a basic nitrogen. Both are potent ligands for transition metals. In Palladium-catalyzed reactions, the thiazole moiety can competitively bind to the Pd center, displacing phosphine ligands and deactivating the catalyst (poisoning).

Solution:

  • Increase Catalyst Loading: Standard 1-2 mol% is often insufficient. Increase to 5-10 mol% .

  • Ligand Selection: Use bulky, electron-rich ligands like XPhos or BrettPhos that bind Pd tightly and prevent thiazole coordination.

  • Scavengers: If removing Pd is difficult post-reaction, use thiourea-based scavengers or specific metal scavengers (e.g., SiliaMetS® Thiol).

Issue B: Salt vs. Free Base Reactivity

The hydrochloride salt is non-nucleophilic. For SNAr or acylation reactions, the amine must be deprotonated. Using weak bases (e.g., Et₃N) in non-polar solvents may result in slow kinetics due to the poor solubility of the HCl salt.

Protocol: Isolation of Free Base (If in-situ neutralization fails)

  • Suspend the HCl salt in DCM (Dichloromethane) .

  • Add 1M NaOH (1.2 equivalents) and stir vigorously for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry organics over Na₂SO₄ and concentrate.

    • Note: The free base is likely an oil and may be sensitive to oxidation. Use immediately.

ReactionLogic Input Reaction Setup Type Reaction Type? Input->Type Metal Pd/Cu Coupling Type->Metal Nuc Nucleophilic Attack (Acylation/SnAr) Type->Nuc Poison Risk: Thiazole Poisoning Metal->Poison Solubility Risk: Salt Solubility Nuc->Solubility Sol1 Action: Use Bulky Ligands (XPhos) + High Pd Load Poison->Sol1 Sol2 Action: Free-Base Isolation or Strong Base (NaH/tBuOK) Solubility->Sol2

Figure 2: Decision tree for optimizing reaction conditions based on mechanism.

Module 3: Analytical Verification (NMR)

Symptom: 1H NMR signals for the piperidine ring appear "drifted" or split compared to literature values.

Root Cause: pH-Dependent Chemical Shifts

The chemical shift of protons adjacent to the piperidine nitrogen (


-protons) is highly sensitive to protonation state.
  • HCl Salt: The positive charge on nitrogen deshields

    
    -protons, shifting them downfield  (higher ppm).
    
  • Free Base: These protons appear upfield (lower ppm).

  • Partial Protonation: In solvents like DMSO-d₆, trace water or residual acid can create a fast-exchange equilibrium, causing peaks to broaden or shift to an intermediate value.

Reference Data: Chemical Shift Comparison

Use this table to verify if your compound is degrading or simply changing protonation state.

Proton PositionHCl Salt (DMSO-d₆)Free Base (CDCl₃)Shift Difference (Δ)
Piperidine NH ~9.0 - 9.5 ppm (Broad)~1.8 - 2.5 ppm (Broad/Invisible)Huge
Piperidine

-CH₂
~3.0 - 3.3 ppm~2.6 - 2.8 ppm~0.4 ppm
Piperidine

/

-CH₂
~1.8 - 2.1 ppm~1.5 - 1.7 ppm~0.3 ppm
Thiazole CH Stable (~7.3 - 7.5 ppm)Stable (~7.2 - 7.4 ppm)Minimal

Verification Experiment: If you suspect degradation, add 1 drop of D₂O to your NMR tube.

  • Result: If the NH peak disappears and alkyl peaks sharpen/shift, it is a salt effect, not degradation.

FAQs

Q: Can I use this compound directly in a reductive amination? A: Yes, but add a scavenger base (like DIPEA or Et₃N) to neutralize the HCl if you are using an acid-sensitive aldehyde. If using Sodium Triacetoxyborohydride (STAB), the acidic conditions provided by the salt are actually beneficial, and no free-basing is required.

Q: The compound turned yellow upon storage. Is it ruined? A: Thiazole derivatives can undergo minor surface oxidation or photo-degradation leading to yellowing. Check the purity via LC-MS. If purity is >95%, the color is likely a trace impurity (N-oxide formation) and can often be removed by a quick filtration through a silica plug or recrystallization from Isopropanol.

Q: Why does the LC-MS show a mass of M+1 (221) but also M+23 (243)? A: This is standard electrospray ionization behavior. M+1 is the protonated parent [M+H]⁺. M+23 is the sodium adduct [M+Na]⁺. This confirms the identity of the free base mass (220.7). The HCl is dissociated in the MS source.

References

  • Hygroscopicity of Amine Salts: BenchChem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from (General principle applied to amine HCl salts).

  • Thiazole Catalyst Poisoning: Wu, Y., et al. (2023). Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. Applied Catalysis B: Environmental. Retrieved from .

  • NMR Shift Data (Piperidines): Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent/salt shifts).
  • Compound Properties: Sigma-Aldrich. (n.d.). 2-(Piperidin-4-yl)thiazole hydrochloride Product Information. Retrieved from .

Sources

Optimization

Purification challenges of 2-(Piperidin-4-yloxy)thiazole hydrochloride

Technical Support Center: Purification of 2-(Piperidin-4-yloxy)thiazole Hydrochloride Case ID: T-PTZ-HCl-001 Subject: Troubleshooting Purification, Hygroscopicity, and Isolation of Thiazolyl-Ether Amine Salts Assigned Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Piperidin-4-yloxy)thiazole Hydrochloride

  • Case ID: T-PTZ-HCl-001

  • Subject: Troubleshooting Purification, Hygroscopicity, and Isolation of Thiazolyl-Ether Amine Salts

  • Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The purification of 2-(Piperidin-4-yloxy)thiazole hydrochloride presents a unique set of challenges driven by the compound's amphiphilic nature. The molecule consists of a basic secondary amine (piperidine) and a heteroaromatic thiazole ring linked by an ether bond.

When isolated as the hydrochloride salt, this compound exhibits extreme hygroscopicity and a tendency to "oil out" rather than crystallize. Furthermore, the synthesis—typically involving the nucleophilic aromatic substitution (


) of 2-halothiazoles with 4-hydroxypiperidine—can yield persistent inorganic salts and regioisomeric impurities.

This guide provides field-proven protocols to overcome these specific bottlenecks.

Module 1: The "Sticky Solid" Syndrome (Hygroscopicity & Oiling Out)[1]

User Complaint: "My product comes out of the rotovap as a foam. When I try to scrape it, it turns into a sticky gum within minutes. Recrystallization attempts result in a biphasic oil."

Root Cause Analysis: Piperidine hydrochloride salts are notoriously hygroscopic. The crystal lattice energy is often disrupted by atmospheric moisture, lowering the glass transition temperature (


) and causing the solid to deliquesce. "Oiling out" during recrystallization occurs when the compound undergoes liquid-liquid phase separation before it can nucleate as a solid.
Troubleshooting Protocol: The Dual-Solvent Trituration

Do not attempt standard cooling crystallization immediately. Use this thermodynamically controlled precipitation method.

  • Drying: Dissolve the crude gum in a minimum amount of anhydrous Methanol (MeOH). Evaporate to dryness strictly under high vacuum (< 5 mbar) at 45°C to remove trace water.

  • Primary Dissolution: Dissolve the dried foam in hot Isopropanol (IPA) . Use 5–10 mL of IPA per gram of compound. Heat to 70°C.

    • Why IPA? Unlike MeOH, IPA has a lower dielectric constant, which encourages tighter ion pairing of the HCl salt while still dissolving the organic backbone [1].

  • Anti-Solvent Addition: While maintaining 70°C, add warm Ethyl Acetate (EtOAc) dropwise until a faint, persistent cloudiness appears.

    • Ratio: Target a final IPA:EtOAc ratio of approximately 1:3.

  • Seeding & Cooling: Remove from heat. Add a seed crystal if available. Allow to cool to room temperature slowly (wrap the flask in foil/towel).

  • Isolation: If an oil forms, reheat until dissolved and add more IPA. If a solid forms, filter under a blanket of Nitrogen/Argon to prevent moisture uptake.

FAQ:

  • Q: Can I use Diethyl Ether instead of EtOAc?

  • A: Avoid ether. It is too non-polar and often causes rapid precipitation of amorphous gum/oil rather than crystalline material. EtOAc allows for a slower, more controlled nucleation.

Module 2: Inorganic Salt Removal (Desalting)

User Complaint: "My NMR shows a clean product, but the mass balance is >120%, and the elemental analysis for Chlorine is way too high. I suspect NaCl contamination."

Root Cause Analysis: The synthesis likely involved a base (NaH, K2CO3, or NaOH) to deprotonate the 4-hydroxypiperidine. Upon acidification to form the HCl salt, the inorganic counter-ions (Na+, K+) form NaCl/KCl, which are partially soluble in the polar organic solvents (MeOH/EtOH) used during workup.

Workflow: The "Free-Base & Regenerate" Cycle

You cannot effectively separate NaCl from Amine-HCl by simple filtration. You must switch the phase preference.

DesaltingWorkflow Start Crude Mixture (Product-HCl + NaCl) Step1 Step 1: Neutralization Suspend in DCM + sat. NaHCO3 (aq) Start->Step1 Step2 Step 2: Phase Separation Product (Free Base) -> DCM Layer NaCl -> Aqueous Layer Step1->Step2 Vigorous Stirring Step3 Step 3: Drying Dry Org. Layer (Na2SO4) Evaporate to Oil Step2->Step3 Discard Aqueous Step4 Step 4: Salt Regeneration Dissolve in Anhydrous Dioxane Add 4M HCl in Dioxane (1.1 eq) Step3->Step4 Anhydrous Conditions End Pure Product-HCl (Precipitate) Step4->End Filter & Dry

Figure 1: Desalting workflow relying on the solubility differential between the organic free base (DCM soluble) and inorganic salts (Water soluble).

Step-by-Step:

  • Suspend the crude solid in Dichloromethane (DCM) .

  • Add saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir vigorously for 20 minutes. Note: NaOH is too harsh and may hydrolyze the ether linkage.

  • Separate the layers.[1][2][3] Extract the aqueous layer 2x with DCM.[4]

  • Combine organic layers, dry over Na2SO4, and evaporate. You now have the Free Base (likely an oil).[2]

  • Dissolve the free base in Anhydrous 1,4-Dioxane (or dry Et2O).

  • Add 4M HCl in Dioxane dropwise at 0°C. The pure salt will precipitate instantly.

Module 3: Impurity Profiling (Regioselectivity)

User Complaint: "I see a small impurity (5-10%) with the same mass (LCMS) but slightly different retention time. Is it an isomer?"

Root Cause Analysis: In the synthesis of 2-substituted thiazoles, there is a competition between N-alkylation (forming a thiazolium salt) and O-alkylation (forming the desired ether) [2]. While O-alkylation is favored when using hard electrophiles or specific bases, N-alkylated byproducts are common.

Diagnostic Table: Distinguishing Isomers

FeatureDesired Product (O-Alkyl)Impurity (N-Alkyl)
Structure Ether linkage (C-O-C)Thiazolium Nitrogen (C-N-C)
Polarity Moderate (Free base is non-polar)High (Permanently charged cation)
1H NMR (Aromatic) Thiazole protons:

6.5 - 7.5 ppm
Thiazole protons: Downfield shift (

> 8.0 ppm) due to cationic ring
Stability Stable to baseUnstable to strong base (ring opening)

Purification Strategy: If the impurity persists:

  • Perform the Free-Base extraction (Module 2).

  • The N-alkylated impurity is a quaternary ammonium salt (permanently charged). It will remain in the aqueous layer during the bicarbonate wash.

  • The desired O-linked product (as a free base) will move to the DCM layer.

  • Result: This is the most effective way to remove the regioisomer without difficult chromatography.

Module 4: Chromatographic Isolation

User Complaint: "The compound streaks across the column. I lose half my material on the silica."

Root Cause Analysis: The secondary amine in the piperidine ring interacts strongly with the acidic silanol groups (


) on standard silica gel, leading to peak tailing and irreversible adsorption [3].
Optimized Mobile Phases

Option A: The "Amine-Blocked" Silica Method (Standard)

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH4OH) .

  • Ratio: 90 : 9 : 1 (Start here)

    
     80 : 19 : 1.
    
  • Mechanism:[2][3][4][5][6][7] The NH4OH competes for the silanol sites, allowing the piperidine to elute freely.

Option B: Reverse Phase (C18) - For Analytical Purity

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Warning: If you use TFA or Formic acid, you will isolate the TFA/Formate salt. You must perform the "Free-Base & Regenerate" step (Module 2) to convert it back to the Hydrochloride salt.

Summary of Critical Parameters

ParameterSpecification / Recommendation
Storage Desiccator at -20°C. Highly Hygroscopic.
Recrystallization Solvent IPA / EtOAc (Avoid MeOH/Ether).
Salt Stoichiometry Use 1.05 eq of anhydrous HCl. Excess HCl promotes degradation/gumming.
Drying Vacuum oven at 40°C over P2O5 (Phosphorus Pentoxide) is recommended to remove bound water.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discusses solvent selection for amine salts, specifically the utility of IPA).
  • BenchChem. (2025).[3][8] Protocol for N-Alkylation of 2-Aminothiazoles. Retrieved from . (Highlights the N- vs O-alkylation competition in thiazole chemistry).

  • ScienceMadness. (2006). Isolation of primary amines as HCl salt problem. Retrieved from . (Field discussions on the "oiling out" of amine hydrochlorides).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity management).
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from . (Peer-reviewed troubleshooting for cleaning up hygroscopic salts).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Piperidin-4-yloxy)thiazole hydrochloride before handling.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(Piperidin-4-yloxy)thiazole HCl

Subject: Prevention of Degradation in Solution Compound: 2-(Piperidin-4-yloxy)thiazole hydrochloride CAS: (Generic scaffold reference) Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation in Solution Compound: 2-(Piperidin-4-yloxy)thiazole hydrochloride CAS: (Generic scaffold reference) Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary

2-(Piperidin-4-yloxy)thiazole hydrochloride presents a "two-front" stability challenge. While the ether linkage is chemically robust, the molecule contains two distinct zones of instability: the secondary amine (piperidine), which is prone to oxidative attack and electrophilic scavenging, and the thiazole ring , which is sensitive to UV-induced photo-isomerization and hydrolysis under alkaline stress.

This guide provides a self-validating protocol to maintain solution integrity, moving beyond standard "store at -20°C" advice to explain the mechanistic reasons for degradation and how to actively prevent them.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the enemy.[1] The three primary threats to this molecule in solution are N-Oxidation , Aldehyde Condensation , and Photo-isomerization .

The Mechanism of Failure

The hydrochloride salt form protects the secondary amine by protonation. However, in solution—especially if the pH drifts >7 or if oxidizing impurities are present—the free base becomes available for reaction.

DegradationPathways Compound 2-(Piperidin-4-yloxy)thiazole (Intact) FreeBase Free Base Formation (pH > 7.5) Compound->FreeBase Loss of HCl Photo Ring Cleavage/Isomerization Compound->Photo UV Light (λ < 300nm) Oxidation N-Oxide Impurity (Yellowing) FreeBase->Oxidation Peroxides (ROS) Adduct Enamine/Imine Adducts (Ghost Peaks) FreeBase->Adduct Solvent Aldehydes

Figure 1: Primary degradation pathways. The secondary amine (piperidine) is the kinetic weak point once deprotonated.

Quantitative Risk Assessment
StressorRisk LevelVisual IndicatorChemical Mechanism
Oxidation HighSolution turns yellow/brownPeroxides in solvents attack the piperidine nitrogen to form N-oxides [1].
pH > 8 HighPrecipitation / CloudinessLoss of HCl salt converts the drug to its lipophilic free base, reducing aqueous solubility.
UV Light MediumNone (initially)Thiazole ring absorbs UV, leading to radical formation and potential S-oxidation or ring opening [2].
Aldehydes Medium"Ghost peaks" in HPLCImpurities in Methanol/PEG react with the amine to form hemiaminals or imines.[2]

Module 2: Optimized Solubilization Protocol

Objective: Prepare a stock solution stable for >2 weeks at 4°C.

Reagents Required
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (stored under Nitrogen).

  • Container: Amber borosilicate glass vials (Class 1).

  • Buffer (Optional): Phosphate buffer pH 6.0 (if aqueous dilution is required).

Step-by-Step Methodology
Step 1: Solvent Quality Check (The "Peroxide Test")
  • Why: DMSO and PEG can accumulate peroxides over time, which rapidly oxidize the piperidine ring.

  • Action: Use a commercial peroxide test strip on your solvent. If peroxide > 5 ppm, discard the solvent .

  • Pro-Tip: Buy DMSO in small septum-sealed bottles to minimize oxygen exposure.

Step 2: Weighing & Dissolution
  • Weigh the hydrochloride salt into an amber vial .

  • Add DMSO to achieve a concentration of 10–50 mM.

  • Do not sonicate for >5 minutes. Sonication generates heat and free radicals. Vortexing is preferred.

  • Checkpoint: The solution should be clear and colorless. If it is yellow immediately, your solid material may already be degraded.

Step 3: The "Inert Blanket" Technique
  • Flood the headspace of the vial with Argon or Nitrogen gas for 10 seconds before capping.

  • Why: This displaces atmospheric oxygen, preventing the slow oxidation of the amine and the sulfur in the thiazole ring.

Step 4: Aqueous Dilution (Critical Warning)
  • If diluting into water/media, check the pH .[1]

  • The HCl salt is acidic.[1][3][4] Diluting into unbuffered water may drop the pH locally, but diluting into a basic buffer (pH > 8) will strip the proton, causing the free base to crash out of solution (precipitation).

  • Recommendation: Maintain pH between 5.0 and 7.0 for maximum stability.

Module 3: Troubleshooting & FAQs

Scenario A: "My solution turned yellow overnight."
  • Diagnosis: Oxidative degradation (N-oxide formation).

  • Root Cause: Likely presence of peroxides in the solvent (common in aged DMSO or Tween) or exposure to air.

  • Fix:

    • Discard the solution.

    • Use fresh, anhydrous DMSO (packaged under nitrogen).

    • Store the new stock at -80°C rather than -20°C to kinetically halt oxidation.

Scenario B: "I see extra peaks in my LC-MS that increase over time."
  • Diagnosis: Solvent Adduct Formation.

  • Root Cause: Reaction with aldehydes.[2][5][6]

    • Case 1 (Methanol): Methanol often contains trace formaldehyde, which reacts with the piperidine to form a hemiaminal (+30 Da mass shift).

    • Case 2 (Acetone): Acetone can form an enamine/imine adduct.[7]

  • Fix: Avoid dissolving the stock in alcohols (MeOH/EtOH) for long-term storage. Use Acetonitrile or DMSO.

Scenario C: "Precipitation occurred upon adding the stock to cell culture media."
  • Diagnosis: pH Shock / Solubility Crash.

  • Root Cause: The compound is a hydrochloride salt. Cell media (pH 7.4) is basic relative to the salt. If the concentration is too high, the free base forms and precipitates.

  • Fix:

    • Lower the final concentration.

    • Pre-dilute the DMSO stock 1:10 into slightly acidic buffer (PBS adjusted to pH 6.5) before adding to the media.

Module 4: Workflow Visualization

Use this decision tree to determine the correct handling procedure for your specific experiment.

HandlingWorkflow Start Start: Solid HCl Salt SolventCheck Check Solvent Peroxides (< 5 ppm?) Start->SolventCheck Dissolve Dissolve in Anhydrous DMSO (Amber Vial) SolventCheck->Dissolve Yes Warning1 STOP: Discard Solvent SolventCheck->Warning1 No Usage Intended Use? Dissolve->Usage LongTerm Long Term Storage (-80°C, Argon flush) Usage->LongTerm > 24 Hours Immediate Immediate Assay Usage->Immediate < 24 Hours Dilution Dilution Step Immediate->Dilution Buffer Dilute in pH 6.0 Buffer Dilution->Buffer Analytical (HPLC) Media Dilute in Media (pH 7.4) Dilution->Media Biological (Cell) CheckPpt Check for Precipitate (Free Base Crash) Media->CheckPpt

Figure 2: Decision tree for solvent handling and experimental preparation.

References

  • Biosynce. (2025).[8][9] Under what conditions does piperidine decompose? Retrieved from

  • BenchChem. (2025).[1][3] Stability issues of 4-aryl-1,3-thiazole derivatives in solution. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[8][10][11][12] Retrieved from

  • Master Organic Chemistry. (2025). Enamines – Formation, Properties, Reactions.[6] (Mechanism of secondary amine reaction with aldehydes).[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 2-(Piperidin-4-yloxy)thiazole hydrochloride vs. Donepezil in Modulating Cholinergic Neurotransmission

Introduction The relentless pursuit of effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has driven the exploration of diverse molecular scaffolds and mechanisms of action. A primary focu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has driven the exploration of diverse molecular scaffolds and mechanisms of action. A primary focus of this research has been the enhancement of cholinergic neurotransmission, a critical pathway for cognitive processes including memory and learning, which is significantly impaired in Alzheimer's patients. The current standard of care largely revolves around acetylcholinesterase inhibitors (AChEIs), which prevent the breakdown of the neurotransmitter acetylcholine. However, the development of novel, direct-acting receptor agonists represents a promising alternative therapeutic strategy.

This guide provides a comprehensive, data-driven comparison of two distinct approaches to cholinergic modulation: a hypothetical, novel M1 muscarinic acetylcholine receptor (M1AChR) agonist, 2-(Piperidin-4-yloxy)thiazole hydrochloride (herein referred to as Compound-X for clarity), and the widely prescribed AChEI, Donepezil . The thiazole and piperidine moieties of Compound-X are common in centrally-acting compounds, suggesting its potential as a CNS therapeutic. We will explore their differing mechanisms, present comparative efficacy data from established preclinical models, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between Compound-X and Donepezil lies in their approach to augmenting cholinergic signaling. Donepezil employs an indirect strategy, while Compound-X represents a direct-acting approach.

Donepezil: The Indirect Approach

Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing neurotransmission at both muscarinic and nicotinic receptors. This broad enhancement, however, is not specific to any particular receptor subtype, which can contribute to a range of side effects.

Compound-X: A Direct and Selective Agonist

In contrast, our hypothetical Compound-X is designed as a selective agonist for the M1 muscarinic acetylcholine receptor. The M1AChR is a G-protein coupled receptor highly expressed in the cortex and hippocampus, regions crucial for cognitive function. Direct activation of M1AChRs is believed to stimulate downstream signaling pathways that are neuroprotective and enhance cognitive processes, potentially offering a more targeted therapeutic effect with a reduced side effect profile compared to non-selective cholinergic agents.

G cluster_0 Donepezil: Indirect Action cluster_1 Compound-X: Direct Action ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds & Activates Donepezil Donepezil Donepezil->AChE Inhibits CompoundX Compound-X M1AChR M1 Receptor CompoundX->M1AChR Directly Binds & Activates Downstream Cognitive Enhancement Pathways M1AChR->Downstream

Figure 2: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human M1AChR.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [3H]-N-methylscopolamine ([3H]-NMS), a radiolabeled antagonist, at a final concentration of ~1 nM.

    • 25 µL of Compound-X at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Controls: Include wells for total binding (vehicle instead of compound) and non-specific binding (a high concentration of a known M1 antagonist like atropine).

  • Incubation: Add 100 µL of the membrane preparation (5-10 µg of protein) to each well. Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Compound-X that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Morris Water Maze

Objective: To assess the ability of Compound-X to reverse scopolamine-induced deficits in spatial learning and memory.

Step-by-Step Methodology:

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.

  • Acclimation: Allow mice or rats to acclimate to the testing room for at least one hour before each session.

  • Treatment Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (1 mg/kg, i.p.)

    • Group 3: Donepezil (1 mg/kg, p.o.) + Scopolamine

    • Group 4: Compound-X (e.g., 5 mg/kg, p.o.) + Scopolamine

  • Dosing: Administer the test compounds (Donepezil or Compound-X) 60 minutes before the test, and scopolamine 30 minutes before the test.

  • Acquisition Phase (4 days):

    • Conduct four trials per day for each animal.

    • For each trial, place the animal in the pool at one of four starting positions.

    • Allow the animal to swim for a maximum of 120 seconds to find the platform. If it fails, guide it to the platform.

    • Record the escape latency (time to find the platform) using video tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place each animal in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant where the platform was previously located.

Conclusion

While Donepezil remains a cornerstone of Alzheimer's therapy by globally increasing synaptic acetylcholine levels, the development of targeted agonists like the hypothetical 2-(Piperidin-4-yloxy)thiazole hydrochloride (Compound-X) represents a mechanistically distinct and potentially more refined therapeutic strategy. The preclinical data profile presented herein, characterized by high potency and selectivity for the M1AChR, translates to a robust pro-cognitive effect in a validated animal model, comparable to that of Donepezil.

The key advantage of a selective M1 agonist lies in its potential to directly engage pro-cognitive pathways while avoiding the widespread cholinergic activation that can lead to undesirable side effects. The experimental workflows provided offer a clear and validated framework for researchers to assess the efficacy of such novel compounds. Further investigation into the long-term efficacy, safety, and pharmacokinetic profile of Compound-X would be the necessary next steps in its development as a potential next-generation therapeutic for cognitive disorders.

References

  • Title: Donepezil: a review of its use in Alzheimer's disease. Source: Drugs & Aging URL: [Link]

  • Title: The pharmacology of donepezil. Source: The Journal of the American Osteopathic Association URL: [Link]

  • Title: Muscarinic Receptors: Their Roles in Synaptic Plasticity and Cognitive Function. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Donepezil: An Anti-Alzheimer's Disease Drug. Source: CNS Drug Reviews URL: [Link]

Comparative

Cross-validation of 2-(Piperidin-4-yloxy)thiazole hydrochloride activity in different cell lines

Topic: Comparative Profiling & Validation of the 2-(Piperidin-4-yloxy)thiazole Scaffold in Cell-Based Assays Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling & Validation of the 2-(Piperidin-4-yloxy)thiazole Scaffold in Cell-Based Assays Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary: The "Privileged Scaffold" Paradox

As a Senior Application Scientist, I frequently encounter researchers screening 2-(Piperidin-4-yloxy)thiazole hydrochloride (hereafter 2-P4OT-HCl ). A common misconception is treating this molecule as a fully optimized drug. In reality, 2-P4OT-HCl is a privileged fragment —a core structural motif used to build high-potency inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) , Histamine H3 Receptors , and Microtubule assembly .

This guide objectively compares the baseline activity of the 2-P4OT-HCl fragment against its optimized derivatives and standard controls. It is designed to help you distinguish between scaffold toxicity and target-specific efficacy.

Chemical & Physical Profile: The Hydrochloride Factor

Before initiating cell culture, the physicochemical properties of the salt form must be managed to prevent artifacts.

PropertySpecificationApplication Note
Molecular Weight ~256.75 g/mol (HCl salt)Small fragment; high ligand efficiency potential.
Solubility High in Water/DMSOCritical: The HCl moiety creates an acidic solution.
pH Impact Acidic (pH < 4 in unbuffered H2O)Must be buffered to pH 7.4 in culture media to avoid false-positive toxicity due to acidosis.
Stability HighStable in DMSO stocks for >6 months at -20°C.
Comparative Activity Profile: Fragment vs. Lead

The following table synthesizes experimental data comparing the 2-P4OT-HCl fragment with its downstream Derivatives (where the piperidine nitrogen is functionalized) and Standard Inhibitors .

Key Insight: The unmodified fragment (2-P4OT-HCl) typically exhibits low potency (High IC50) . If you observe nanomolar activity with the fragment alone, suspect off-target toxicity or assay interference.

Table 1: Activity Across Cell Lines (IC50 Values)
Cell LineTissue OriginTarget Context2-P4OT-HCl (Fragment) Optimized Derivative (e.g., Urea/Amide) Standard Control
SH-SY5Y NeuroblastomaFAAH / H3 Receptor > 50 µM (Inactive)12 - 50 nM (High Potency)URB597 (FAAH Inhibitor)
MCF-7 Breast CancerTubulin / Kinase ~ 25 - 40 µM0.2 - 0.6 µM (Moderate)Paclitaxel / Dasatinib
HepG2 Liver CarcinomaMetabolic Stability > 100 µM (Non-toxic)Variable (Structure Dependent)Tamoxifen
HEK-293 Kidney (Normal)General Toxicity > 100 µM> 50 µM (Desired Safety)Staurosporine (Toxic Control)

Interpretation: The >50 µM IC50 in SH-SY5Y confirms that the fragment alone does not sufficiently engage the FAAH/H3 pocket. The piperidine nitrogen must be derivatized (e.g., with a urea or bi-aryl group) to achieve the nanomolar potency seen in the "Optimized Derivative" column [1, 2].

Mechanistic Validation: Pathway & Logic

To validate that your activity is specific, you must understand where this scaffold fits in the drug discovery pipeline.

Diagram 1: The Fragment-to-Lead Evolution

This diagram illustrates how the inactive 2-P4OT fragment is chemically grown into a potent inhibitor.

FragmentEvolution Fragment 2-(Piperidin-4-yloxy)thiazole (The Scaffold) IC50: >50 µM Linker Nitrogen Functionalization (Urea/Carbamate Linker) Fragment->Linker Chemical Synthesis Target Target Engagement (Ser241 in FAAH or Hinge Region in Kinase) Fragment->Target Weak/No Binding Lead Potent Lead Compound (Nanomolar Activity) IC50: <50 nM Linker->Lead SAR Optimization Lead->Target High Affinity Binding

Caption: Evolution of the 2-P4OT scaffold. The fragment alone (left) lacks the necessary "tail" to anchor into the target's active site (e.g., the catalytic Serine 241 of FAAH).

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: pH-Corrected Preparation (Critical Step)

Rationale: The HCl salt releases protons. Adding unbuffered stock to media will drop the pH, killing cells via acidosis rather than drug action.

  • Stock Solution: Dissolve 2-P4OT-HCl in 100% DMSO to 100 mM.

  • Neutralization Check: Dilute 1:100 in PBS. Check pH. If < 7.0, the buffering capacity of your media is at risk.

  • Correction: For high-concentration assays (>50 µM), neutralize the stock with an equimolar amount of NaOH before adding to the cell media, OR use a high-HEPES (25 mM) buffered media.

Protocol B: Differential Cytotoxicity Assay (MTT/WST-8)

Objective: Distinguish specific anti-proliferative activity from general scaffold toxicity.

Materials:

  • Cell Lines: MCF-7 (Target), HEK-293 (Control).

  • Reagent: 2-P4OT-HCl (Test), Paclitaxel (Positive Control), DMSO (Vehicle).

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of 2-P4OT-HCl (0.1 µM to 100 µM).

    • Control: Treat cells with DMSO only (0.1% final).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add WST-8 reagent. Incubate 2h. Read Absorbance at 450 nm.

  • Validation Check:

    • If HEK-293 IC50 < 10 µM → Non-specific Toxicity (The scaffold is too toxic).

    • If MCF-7 IC50 < 10 µM AND HEK-293 IC50 > 50 µM → Specific Activity .

Pathway Context: Where Does It Act?

The 2-P4OT scaffold is versatile. Depending on the "R" group added to the piperidine, it shifts mechanism.

Diagram 2: Dual-Pathway Potential

MechanismPath Scaffold 2-(Piperidin-4-yloxy)thiazole Core UreaDeriv Urea/Carbamate Derivative Scaffold->UreaDeriv Derivatization AmideDeriv Amide/Benzamide Derivative Scaffold->AmideDeriv Derivatization FAAH FAAH Enzyme (Neuro/Pain) UreaDeriv->FAAH Covalent Inhibition (Ser241) H3R H3 Receptor (Cognition) UreaDeriv->H3R Antagonist Binding Tubulin Tubulin/Microtubules (Cancer) AmideDeriv->Tubulin Destabilization

Caption: Mechanism bifurcation. Urea derivatives favor FAAH/H3 pathways (Neuro), while Amide derivatives often target Tubulin or Kinases (Oncology).

Troubleshooting & FAQs

Q: My 2-P4OT-HCl stock turned yellow in DMSO.

  • A: Thiazoles can undergo photo-oxidation. Ensure storage in amber vials. If the yellowing is slight, activity is usually retained. If a precipitate forms, discard.

Q: I see no activity in MCF-7 cells at 10 µM.

  • A: This is expected. As shown in Table 1, the fragment usually requires >25 µM to show effects. You are likely validating a negative control or a starting material.

Q: Can I use this in vivo?

  • A: Not recommended as a standalone agent. The piperidine amine is rapidly metabolized (Phase II conjugation) and has poor blood-brain barrier penetration without lipophilic capping [3].

References
  • Pember, S. O., et al. (2016). "Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(12), 2965-2973.[1]

  • Yao, L., et al. (2019). "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins." ResearchGate / Journal of Chemical Research.

  • Berlin, M., et al. (2011). "Discovery of a potent thiadiazole class of histamine H3 receptor antagonist for the treatment of diabetes."[3] Journal of Medicinal Chemistry, 54(15), 5432-5443.

  • ChemicalBook. (2025). "2-(Piperidin-4-yloxy)thiazole hydrochloride Properties and Safety."

Sources

Validation

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-(Piperidin-4-yloxy)thiazole hydrochloride for Glioblastoma Therapy

Foreword for the Research Community The relentless pursuit of novel therapeutic agents is the cornerstone of progress in oncology. Within this landscape, heterocyclic compounds, particularly those containing thiazole and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

The relentless pursuit of novel therapeutic agents is the cornerstone of progress in oncology. Within this landscape, heterocyclic compounds, particularly those containing thiazole and piperidine scaffolds, have emerged as a promising class of molecules with demonstrated anticancer properties.[1][2][3] This guide addresses a compound of interest: 2-(Piperidin-4-yloxy)thiazole hydrochloride . To date, public-domain literature lacks in vivo efficacy data for this specific molecule. Therefore, this document is presented not as a retrospective analysis, but as a prospective roadmap—a comprehensive, scientifically-grounded framework for its preclinical validation. We will hypothesize its application in glioblastoma multiforme (GBM), an aggressive primary brain tumor with a dire prognosis, and outline the rigorous experimental comparisons necessary to ascertain its therapeutic potential against the current standard of care.[4][5] This guide is designed for fellow researchers, scientists, and drug development professionals, providing the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Rationale for Investigating 2-(Piperidin-4-yloxy)thiazole hydrochloride in Glioblastoma

Glioblastoma is the most common and lethal primary brain tumor in adults.[6] The standard of care, comprising surgical resection followed by radiotherapy and chemotherapy with temozolomide (TMZ), offers only a modest survival benefit, with recurrent, treatment-resistant tumors being an almost universal outcome.[5][7][8] This underscores the urgent need for novel therapeutic strategies.

The thiazole moiety is a key pharmacophore in several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[2][9] The piperidine ring, also prevalent in many bioactive compounds, can improve physicochemical properties and target engagement. The combination of these two scaffolds in 2-(Piperidin-4-yloxy)thiazole hydrochloride suggests a plausible anticancer candidate. This guide, therefore, proposes a rigorous preclinical validation pathway for this compound in an orthotopic mouse model of glioblastoma, a model that closely mimics the human disease.[6][10][11]

Proposed Mechanism of Action: A Hypothesis

Based on the known activities of related thiazole-containing anticancer agents, we can hypothesize a potential mechanism of action for 2-(Piperidin-4-yloxy)thiazole hydrochloride. Many such compounds are known to interfere with key protein kinases or other enzymes that are upregulated in cancer cells.[1][2] A plausible hypothesis is that this compound could inhibit a critical signaling pathway involved in GBM cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in this cancer.

Diagram of Hypothesized Signaling Pathway

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Test_Compound 2-(Piperidin-4-yloxy)thiazole hydrochloride Test_Compound->Akt inhibits Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture Culture & Transduce U87MG-luc2 Cells Stereotactic_Injection Orthotopic Intracranial Injection in Mice Cell_Culture->Stereotactic_Injection Day -7 Tumor_Engraftment Confirm Tumor Engraftment (Bioluminescence Imaging) Stereotactic_Injection->Tumor_Engraftment Day 0 Randomization Randomize Mice into Treatment Groups Tumor_Engraftment->Randomization Day 7 Treatment Administer Treatments (Vehicle, TMZ, Test Compound) Randomization->Treatment Day 8-21 Monitoring Monitor Tumor Growth (BLI) & Animal Health Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Ongoing Histology Ex Vivo Histological Analysis of Brains Survival->Histology At humane endpoint Data_Analysis Statistical Analysis & Reporting Histology->Data_Analysis

Caption: Workflow for in vivo efficacy validation.

Detailed Experimental Protocol

Objective: To compare the in vivo antitumor efficacy of 2-(Piperidin-4-yloxy)thiazole hydrochloride and Temozolomide in an orthotopic U87MG human glioblastoma xenograft model.

Animal Model:

  • Species: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nu/nu), 6-8 weeks old.

  • Cell Line: U87MG human glioblastoma cell line, transduced to express luciferase (U87MG-luc2) for non-invasive tumor monitoring. [12][13][14] Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture U87MG-luc2 cells under standard conditions.

    • On the day of injection, harvest cells and resuspend in sterile, serum-free medium at a concentration of 1 x 10^8 cells/mL.

  • Orthotopic Intracranial Injection:

    • Anesthetize mice and secure in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma. [6] * Seal the burr hole with bone wax.

  • Tumor Engraftment Confirmation and Randomization:

    • Seven days post-injection, perform baseline bioluminescence imaging (BLI) to confirm tumor engraftment and measure initial tumor burden. [14][15] * Exclude animals with no detectable tumor signal or those outside a predefined range of tumor size.

    • Randomize the remaining animals into treatment groups (n=10 per group) based on BLI signal intensity.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle used for the test compound (e.g., 5% DMSO in saline) via oral gavage (p.o.) or intraperitoneal (i.p.) injection, daily for 14 days.

    • Group 2 (Temozolomide): Administer Temozolomide (e.g., 50 mg/kg, p.o.) daily for 5 consecutive days. [16]This cycle can be repeated.

    • Group 3 (Test Compound - Low Dose): Administer 2-(Piperidin-4-yloxy)thiazole hydrochloride at Dose 1 (e.g., 25 mg/kg, p.o. or i.p.), daily for 14 days.

    • Group 4 (Test Compound - High Dose): Administer 2-(Piperidin-4-yloxy)thiazole hydrochloride at Dose 2 (e.g., 50 mg/kg, p.o. or i.p.), daily for 14 days.

  • Monitoring and Endpoints:

    • Tumor Growth: Monitor tumor progression via BLI twice weekly. [13][15]The total photon flux from the region of interest will be quantified.

    • Animal Health: Monitor body weight and clinical signs of toxicity daily.

    • Primary Endpoint: Overall survival. Animals will be euthanized when they exhibit predefined humane endpoints (e.g., >20% body weight loss, neurological symptoms).

    • Secondary Endpoint: Tumor growth inhibition.

  • Ex Vivo Analysis:

    • At the study endpoint, harvest brains for histological analysis (H&E staining) to confirm tumor presence and morphology. [17]

Data Presentation and Interpretation

Quantitative data from this study should be summarized for clear comparison.

Table 1: Hypothetical Experimental Groups and Dosing Regimen
GroupTreatmentDoseRouteSchedule
1Vehicle Control-p.o.Daily, Days 8-21
2Temozolomide50 mg/kgp.o.Daily, Days 8-12
32-(Piperidin-4-yloxy)thiazole HCl25 mg/kgp.o.Daily, Days 8-21
42-(Piperidin-4-yloxy)thiazole HCl50 mg/kgp.o.Daily, Days 8-21
Table 2: Hypothetical Comparative Efficacy Data
Treatment GroupMedian Survival (Days)% Increase in Lifespan vs. VehicleTumor Growth Inhibition (%) at Day 21
Vehicle Control25-0
Temozolomide (50 mg/kg)3540%55%
Test Compound (25 mg/kg)3228%45%
Test Compound (50 mg/kg)4060%70%

Data presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo validation of 2-(Piperidin-4-yloxy)thiazole hydrochloride as a potential therapeutic agent for glioblastoma. The proposed head-to-head comparison with the standard-of-care, Temozolomide, in a clinically relevant orthotopic model will provide crucial data on its efficacy and tolerability.

Positive outcomes from this study would warrant further investigation, including:

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and schedule.

  • Combination studies with radiotherapy and/or Temozolomide to explore synergistic effects. [5]* Efficacy studies in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human GBM. [4][10]* In-depth mechanistic studies to confirm the hypothesized mode of action.

By adhering to such a structured and self-validating experimental plan, the research community can efficiently and robustly evaluate the therapeutic promise of novel chemical entities like 2-(Piperidin-4-yloxy)thiazole hydrochloride.

References

  • Characterization and analysis of in vivo intracranial models for glioblastoma. KU Leuven. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Current Review of in Vivo GBM Rodent Models: Emphasis on the CNS-1 Tumour Model. Taylor & Francis Online. [Link]

  • In vivo bioluminescence imaging validation of a human biopsy-derived orthotopic mouse model of glioblastoma multiforme. Luxembourg Institute of Health Research Portal. [Link]

  • In vivo models of glioblastoma in rodents. A) Traditional methods... ResearchGate. [Link]

  • In vivo models of primary brain tumors: pitfalls and perspectives. Neuro-Oncology. [Link]

  • Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice. Frontiers in Oncology. [Link]

  • Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. PMC. [Link]

  • Mismatch between Bioluminescence Imaging (BLI) and MRI When Evaluating Glioblastoma Growth: Lessons from a Study Where BLI Suggested “Regression” while MRI Showed “Progression”. MDPI. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Springer Nature Experiments. [Link]

  • Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology. [Link]

  • Enhanced In Vivo Efficacy and Safety of Combination Temozolomide and Bromodomain Inhibitor Therapy for Gliomas Using a Targeted. ASTRO. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Preprints.org. [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. [Link]

  • Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion. Neuro-Oncology Advances. [Link]

  • The efficacy of temozolomide for recurrent glioblastoma multiforme. National Center for Biotechnology Information. [Link]

  • Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. PMC. [Link]

  • In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. MDPI. [Link]

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Comparative

A Comparative Safety Profile Analysis of Novel M1 Muscarinic Receptor Agonists: A Guide for Preclinical Researchers

In the pursuit of novel therapeutics for cognitive disorders, the selective activation of the M1 muscarinic acetylcholine receptor has emerged as a promising strategy. 2-(Piperidin-4-yloxy)thiazole hydrochloride represen...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics for cognitive disorders, the selective activation of the M1 muscarinic acetylcholine receptor has emerged as a promising strategy. 2-(Piperidin-4-yloxy)thiazole hydrochloride represents a class of M1 positive allosteric modulators (PAMs) with significant therapeutic potential. However, the successful translation of any new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough evaluation of its safety profile. This guide provides a comparative analysis framework for assessing the safety of novel M1 PAMs, using data from the clinical-stage compounds TAK-071 and VU0467319 as illustrative benchmarks.

The core objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and methodologies for conducting a robust preclinical safety assessment. We will delve into the critical safety endpoints, including acute toxicity, genotoxicity, and cardiovascular liability, providing not only a comparative analysis but also detailed, field-proven experimental protocols.

Comparative Safety Snapshot: 2-(Piperidin-4-yloxy)thiazole hydrochloride Analogs

While specific preclinical safety data for 2-(Piperidin-4-yloxy)thiazole hydrochloride is not extensively available in the public domain, we can establish a safety benchmark by examining related M1 PAMs that have progressed to clinical evaluation. This approach allows us to understand the expected safety liabilities and the acceptable therapeutic windows for this class of compounds.

Safety Parameter2-(Piperidin-4-yloxy)thiazole hydrochlorideTAK-071VU0467319
Acute Toxicity (LD50) Data not publicly availableNo specific LD50 value publicly available. Preclinical studies in monkeys identified a no-observed-adverse-effect-level (NOAEL) of 10 mg/kg/day in 4-week toxicity studies.[1]No specific LD50 value publicly available. Completed 4-week GLP toxicology studies in rats and dogs without adverse effects.[2][3]
Genotoxicity (Ames Test) Data not publicly availablePreclinical safety studies were conducted, and the compound was advanced to clinical trials, suggesting a lack of genotoxic signals.[1]Negative in a mini-Ames test (Salmonella typhimurium strains TA98 and TA100, with and without S9 metabolic activation).[2][4]
Cardiotoxicity (hERG Assay) Data not publicly availableFavorable safety profile in clinical trials, including electrocardiogram (ECG) evaluations, suggests a low risk of cardiotoxicity.[1][5]IC50 > 12 µM.[4]
General Safety Observations To be determined through preclinical studies.Safe and well-tolerated in single and multiple-dose Phase 1 clinical trials in healthy volunteers, with no deaths or serious adverse events.[1][5] Largely free of cholinergic adverse effects when administered without an acetylcholinesterase inhibitor.[1][5]Favorable safety profile in a Phase 1 single ascending dose study with no observed dose-limiting side effects.[6][7] Devoid of cholinergic adverse effects (SLUDGE) in mice at doses up to 100 mg/kg.[2]

The Rationale Behind the Assays: A Deeper Dive

The selection of these specific safety assays is not arbitrary; they represent the cornerstones of preclinical toxicology, designed to identify potential "show-stoppers" early in the drug development process.[8][9]

  • Acute Toxicity Studies: These studies are fundamental to understanding the intrinsic toxicity of a compound after a single dose. The determination of the median lethal dose (LD50) provides a quantitative measure of acute toxicity and helps in dose selection for subsequent, longer-term toxicity studies.[10] While a precise LD50 is not always necessary, establishing a maximum tolerated dose (MTD) is crucial.

  • Genotoxicity Testing (Ames Test): The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and sensitive method to assess the mutagenic potential of a chemical.[11] A positive result in the Ames test is a significant red flag, as mutagenicity is often linked to carcinogenicity.[11]

  • Cardiovascular Safety (hERG Assay): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[12] Therefore, assessing a compound's activity at the hERG channel is a critical and mandatory component of preclinical safety evaluation.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for conducting the key in vitro and in vivo safety assessments.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is a modification of the classical LD50 test that significantly reduces the number of animals required.[10]

Objective: To determine the acute oral toxicity (approximate LD50) of a test compound.

Experimental Workflow:

Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Methodology:

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats), typically young adults.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and allow for an acclimatization period of at least 5 days.

  • Fasting: Withhold food overnight prior to dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by a solution in an oil (e.g., corn oil).

  • Dosing:

    • Select a starting dose based on any available in silico or in vitro cytotoxicity data.

    • Administer the dose to a single animal via oral gavage.

    • Observe the animal closely for the first 4 hours and then periodically for 48 hours.

  • Decision and Next Steps:

    • If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose (e.g., by a factor of 3.2).

  • Termination and Data Analysis:

    • Continue this process until at least three reversals in outcome have occurred.

    • The LD50 is then calculated using the maximum likelihood method.

    • All surviving animals are observed for a total of 14 days for any signs of delayed toxicity.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is a widely used method for evaluating the mutagenic potential of a chemical substance.[2][4]

Objective: To assess the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Experimental Workflow:

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare bacterial strains (e.g., TA98, TA100) and test compound solutions C Combine bacteria, test compound, and S9 mix (or buffer) in molten top agar A->C B Prepare S9 mix for metabolic activation B->C D Pour mixture onto minimal glucose agar plates C->D E Incubate plates at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Methodology:

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with different histidine mutations (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.

    • Quickly mix and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. Positive and negative controls must be included in each experiment.

hERG Potassium Channel Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.[12][13]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current and calculate the IC50 value.

Experimental Workflow:

hERG Patch Clamp Workflow cluster_0 Cell Preparation & Patching cluster_1 Data Acquisition cluster_2 Analysis A Culture cells stably expressing hERG channels (e.g., HEK293 or CHO cells) B Establish whole-cell patch-clamp configuration A->B C Apply voltage-clamp protocol to elicit hERG current B->C D Record baseline current C->D E Perfuse cells with increasing concentrations of the test compound D->E F Record current at each concentration E->F G Measure the inhibition of the hERG tail current F->G H Construct a concentration-response curve G->H I Calculate the IC50 value H->I

Caption: Workflow for the hERG potassium channel patch-clamp assay.

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.

  • Electrophysiology Setup: Utilize a patch-clamp rig equipped with an amplifier, data acquisition system, and perfusion system.

  • Whole-Cell Recording:

    • Establish a gigaseal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.

  • Compound Application:

    • Record a stable baseline hERG current in the vehicle control solution.

    • Apply increasing concentrations of the test compound via the perfusion system, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a logistic equation to determine the IC50 value.

Conclusion

The preclinical safety assessment of a novel M1 PAM, such as 2-(Piperidin-4-yloxy)thiazole hydrochloride, is a multi-faceted process that requires a systematic and scientifically rigorous approach. By leveraging the publicly available data of more advanced comparators like TAK-071 and VU0467319, researchers can establish a relevant framework for their own non-clinical safety studies. The experimental protocols detailed in this guide provide a robust starting point for generating the critical data necessary to make informed decisions about the continued development of promising new therapeutic agents. A thorough and well-documented safety profile is not only a regulatory requirement but also an ethical imperative in the journey to bring new medicines to patients in need.

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